molecular formula C21H24Cl3N3 B15189885 9-Chloro-3-allyl-7-phenyl-1,2,3,4,4a,5-hexahydropyrazino(1,2-a)(1,4)benzodiazepine 2HCl CAS No. 75017-65-1

9-Chloro-3-allyl-7-phenyl-1,2,3,4,4a,5-hexahydropyrazino(1,2-a)(1,4)benzodiazepine 2HCl

Cat. No.: B15189885
CAS No.: 75017-65-1
M. Wt: 424.8 g/mol
InChI Key: VGWBZQPLRJVXPA-UHFFFAOYSA-N
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Description

9-Chloro-3-allyl-7-phenyl-1,2,3,4,4a,5-hexahydropyrazino(1,2-a)(1,4)benzodiazepine 2HCl is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a chloro group, an allyl group, and a phenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-3-allyl-7-phenyl-1,2,3,4,4a,5-hexahydropyrazino(1,2-a)(1,4)benzodiazepine 2HCl typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrazino-benzodiazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination is usually achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Addition of the allyl group: This step can be performed using allylation reactions, often involving allyl halides and a base.

    Phenyl group incorporation: This is typically done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while substitution of the chloro group can produce a variety of substituted benzodiazepines.

Scientific Research Applications

9-Chloro-3-allyl-7-phenyl-1,2,3,4,4a,5-hexahydropyrazino(1,2-a)(1,4)benzodiazepine 2HCl has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex benzodiazepine derivatives.

    Biology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 9-Chloro-3-allyl-7-phenyl-1,2,3,4,4a,5-hexahydropyrazino(1,2-a)(1,4)benzodiazepine 2HCl involves its interaction with the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the brain, making it useful in the treatment of anxiety and related disorders. The compound may also interact with other molecular pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Alprazolam: Known for its use in treating anxiety and panic disorders.

    Lorazepam: Commonly used for its sedative and anxiolytic effects.

Uniqueness

What sets 9-Chloro-3-allyl-7-phenyl-1,2,3,4,4a,5-hexahydropyrazino(1,2-a)(1,4)benzodiazepine 2HCl apart is its unique chemical structure, which may confer distinct pharmacological properties. The presence of the allyl and phenyl groups, along with the chloro substitution, can influence its binding affinity and efficacy at various receptor sites, potentially offering advantages over other benzodiazepines in specific therapeutic contexts.

Properties

CAS No.

75017-65-1

Molecular Formula

C21H24Cl3N3

Molecular Weight

424.8 g/mol

IUPAC Name

9-chloro-7-phenyl-3-prop-2-enyl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine;dihydrochloride

InChI

InChI=1S/C21H22ClN3.2ClH/c1-2-10-24-11-12-25-18(15-24)14-23-21(16-6-4-3-5-7-16)19-13-17(22)8-9-20(19)25;;/h2-9,13,18H,1,10-12,14-15H2;2*1H

InChI Key

VGWBZQPLRJVXPA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCN2C(C1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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